1-(2-Amino-4-nitrophenyl)ethanone
Overview
Description
1-(2-Amino-4-nitrophenyl)ethanone is an organic compound characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-aminoacetophenone, followed by purification steps to isolate the desired product. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure the selective formation of the nitro group at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by crystallization and purification steps to obtain the compound in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
- Reduction of the nitro group yields 1-(2,4-diaminophenyl)ethanone.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
- Oxidation of the ethanone group can produce carboxylic acids or other oxidized products .
Scientific Research Applications
1-(2-Amino-4-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino and nitro groups allows for interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
1-(2-Amino-4-nitrophenyl)ethanone can be compared with other similar compounds, such as:
2-Amino-4-nitrobenzoic acid: Similar in structure but contains a carboxylic acid group instead of an ethanone group.
4-Nitroaniline: Contains a nitro group and an amino group but lacks the ethanone group.
2-Amino-5-nitrophenol: Similar in structure but contains a hydroxyl group instead of an ethanone group.
Uniqueness: The presence of both an amino group and a nitro group on the phenyl ring, along with an ethanone group, makes this compound unique.
Properties
IUPAC Name |
1-(2-amino-4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOHKZQTKLIIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56515-58-3 | |
Record name | 2'-Amino-4'-nitroacetophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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